molecular formula C21H22N4O4S B11196578 4-amino-N,N'-bis(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N,N'-bis(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11196578
M. Wt: 426.5 g/mol
InChI Key: FLYPRTIKGORIAW-UHFFFAOYSA-N
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Description

4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzylamine with thiazole-3,5-dicarboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

4-amino-3-N,5-N-bis[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O4S/c1-28-15-7-3-5-13(9-15)11-23-20(26)18-17(22)19(30-25-18)21(27)24-12-14-6-4-8-16(10-14)29-2/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

FLYPRTIKGORIAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

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